alpha-Methylserotonin (maleate)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Methylserotonin (maleate) can be synthesized through several methods. One common route involves the reaction of tryptamine with formaldehyde and a reducing agent to form alpha-methyltryptamine. This intermediate is then hydroxylated to produce alpha-methylserotonin. The final step involves the formation of the maleate salt by reacting alpha-methylserotonin with maleic acid .
Industrial Production Methods: Industrial production of alpha-Methylserotonin (maleate) typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Alpha-Methylserotonin (maleate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its corresponding amines.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted tryptamines.
Scientific Research Applications
Alpha-Methylserotonin (maleate) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of tryptamine derivatives.
Biology: Employed in research to understand serotonin receptor functions and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating disorders related to serotonin deficiency.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
Alpha-Methylserotonin (maleate) exerts its effects by acting as a non-selective agonist at serotonin receptors, particularly the 5-HT2 receptor. It mimics the action of serotonin by binding to these receptors and activating them, leading to various physiological responses. Unlike serotonin, alpha-Methylserotonin (maleate) is not metabolized by monoamine oxidase due to the presence of the alpha-methyl group, resulting in a longer half-life .
Comparison with Similar Compounds
Serotonin (5-HT): The natural neurotransmitter that alpha-Methylserotonin (maleate) mimics.
Alpha-Methyltryptamine (AMT): A related compound with similar structural features but different pharmacological properties.
5-Methoxy-alpha-methyltryptamine (5-MeO-AMT): Another tryptamine derivative with distinct effects.
Uniqueness: Alpha-Methylserotonin (maleate) is unique due to its non-selective agonist activity at serotonin receptors and its resistance to metabolism by monoamine oxidase. This makes it a valuable tool in research for studying serotonin receptor functions and potential therapeutic applications .
Properties
IUPAC Name |
3-(2-aminopropyl)-1H-indol-5-ol;but-2-enedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.C4H4O4/c1-7(12)4-8-6-13-11-3-2-9(14)5-10(8)11;5-3(6)1-2-4(7)8/h2-3,5-7,13-14H,4,12H2,1H3;1-2H,(H,5,6)(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNHFSXRABPJLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=C1C=C(C=C2)O)N.C(=CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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